molecular formula C17H21NO5S B2882917 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 857493-93-7

2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2882917
CAS No.: 857493-93-7
M. Wt: 351.42
InChI Key: LCMZJEVSDNUPAY-UHFFFAOYSA-N
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Description

2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid ( 857493-93-7) is a chemical compound with a molecular formula of C17H21NO5S and a molecular weight of 351.42 g/mol . This benzoic acid derivative features a pyrrolidine-2,5-dione (succinimide) core, a structure often investigated in medicinal chemistry for its potential biological activity. Compounds with the pyrrolidine-2,5-dione scaffold are of significant research interest, as studies have shown that structurally related molecules exhibit potent broad-spectrum anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model . Furthermore, recent research on novel pyrrolidine-2,5-dione derivatives has identified positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2), representing a novel mechanism of action with demonstrated in vivo antiseizure efficacy and favorable drug-like properties . The specific structural features of this compound, including the isopropoxypropyl side chain and the thioether linkage to the benzoic acid group, make it a valuable building block for chemical synthesis and a candidate for further pharmacological exploration in neuroscience and drug discovery research. This product is supplied with a minimum purity of 90% . Handling should only be performed by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2,5-dioxo-1-(3-propan-2-yloxypropyl)pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-11(2)23-9-5-8-18-15(19)10-14(16(18)20)24-13-7-4-3-6-12(13)17(21)22/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMZJEVSDNUPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a benzoic acid derivative with potential biological activity. Its unique structure, featuring a pyrrolidinone ring and a thioether linkage, suggests various interactions with biological systems, which could lead to therapeutic applications. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N2O4SC_{15}H_{19}N_{2}O_{4}S, with a molecular weight of approximately 323.39 g/mol. The structure includes a benzoic acid moiety linked to a thioether group and a dioxopyrrolidine derivative.

PropertyValue
Molecular FormulaC15H19N2O4SC_{15}H_{19}N_{2}O_{4}S
Molecular Weight323.39 g/mol
CAS NumberNot specified

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Compounds with similar structures have been shown to influence protein degradation pathways, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and have implications in aging and cancer biology .

Biological Activity Overview

Research indicates that benzoic acid derivatives can exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds similar to this one have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antiproliferative Effects : Studies have shown that certain benzoic acid derivatives can inhibit the growth of cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, potentially influencing drug metabolism and efficacy.

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluated the antiproliferative activity of various benzoic acid derivatives against cancer cell lines such as Hep-G2 and A2058. The results indicated that certain derivatives could inhibit cell growth significantly without causing cytotoxicity at lower concentrations .
  • Evaluation of Proteasome Activity :
    Research focused on the effects of benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. The findings suggested that these compounds enhance proteasomal activity, which is crucial for protein homeostasis in cells .

Research Findings

A summary of relevant findings regarding the biological activity of related compounds is presented in the table below:

Compound NameActivity TypeObservations
3-chloro-4-methoxybenzoic acidAntiproliferativeSignificant inhibition in Hep-G2 cells
2-hydroxybenzoic acidAntioxidantEffective free radical scavenger
4-methylbenzoic acidEnzyme ModulationEnhanced proteasome activity

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features:

Compound Name/Identifier Substituents/Modifications Molecular Weight Key Functional Groups
Target Compound 3-Isopropoxypropyl, thioether, benzoic acid Not reported Benzoic acid, dioxopyrrolidin, thioether
2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (CAS 459421-23-9) Isopropyl group on pyrrolidin 293.34 Benzoic acid, dioxopyrrolidin, thioether
(S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid Cyclohexane-carboxylic acid, methoxyethoxy, indanyloxycarbonyl Not reported Carboxylic acid, carboxamido, ether
4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid Mercaptomethyl, phenylpropyl, amino linkage Not reported Benzoic acid, thiol, amide

Analysis:

  • Thioether vs. Thiol: Unlike the mercaptomethyl-containing analog , the thioether in the target compound reduces oxidative reactivity, enhancing metabolic stability.
  • Ring Systems: The dioxopyrrolidin core may offer conformational rigidity compared to cyclopentyl or cyclohexane systems in other analogs, influencing target binding .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility: The 3-isopropoxypropyl chain likely improves solubility in lipid-rich environments compared to shorter-chain analogs like the isopropyl derivative .
  • Metabolism: The absence of t-butoxycarbonyl protective groups (cf. WO92/14706 compound ) implies faster metabolic activation but reduced plasma stability.

Therapeutic Implications

While explicit data on the target compound’s bioactivity is unavailable, structural parallels to patented protease inhibitors suggest applications in:

  • Hypertension (via ACE inhibition)
  • Anti-inflammatory pathways (via thioether-mediated redox modulation).

Q & A

Q. Optimization :

  • Temperature control : Maintaining 0–5°C during thioether formation minimizes disulfide byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for the isopropoxypropyl moiety .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

Advanced Research Focus
Contradictions may arise due to:

  • Tautomerism : The dioxopyrrolidine ring can exhibit keto-enol tautomerism, leading to unexpected NMR signals. Use deuterated DMSO to stabilize tautomers and compare with computed spectra (DFT methods) .
  • Dynamic thioether rotation : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals into singlets, confirming rotational barriers .
  • Complementary techniques :
    • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₄N₂O₅S, exact mass 428.14) .
    • X-ray crystallography : Resolves ambiguities in stereochemistry or bond angles .

What methodological approaches are recommended for evaluating the compound’s biological activity in neuroprotection or anti-inflammatory pathways?

Q. Advanced Research Focus

  • In vitro enzyme inhibition assays :
    • COX-2 inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., Cayman Chemical Kit) using recombinant COX-2 enzymes .
    • Neuroprotective screening : Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂), assessing viability via MTT assay .
  • Molecular docking : Simulate binding to targets like NF-κB or TNF-α using AutoDock Vina, leveraging the compound’s benzoic acid and dioxopyrrolidine motifs for hydrogen bonding .

Q. Data Interpretation :

  • Dose-response curves : Ensure triplicate replicates and statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .

How can researchers design experiments to analyze the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Hydrolytic stability :
    • pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours .
  • Photostability : Expose to UV light (320–400 nm) and assess decomposition using LC-MS to identify photoproducts .
  • Metabolic stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated metabolism, quantifying parent compound depletion over time .

What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

  • DFT calculations :
    • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfur in thioether, carbonyl groups) using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular dynamics (MD) simulations :
    • Binding free energy : Calculate ΔG binding for target proteins (e.g., COX-2) using GROMACS, incorporating solvation effects .
  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and toxicity risks .

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